molecular formula C29H32O13 B601099 cis-Etoposide CAS No. 100007-56-5

cis-Etoposide

カタログ番号: B601099
CAS番号: 100007-56-5
分子量: 588.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-Etoposide: is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of Mayapple plants. It is widely used as an anti-tumor agent, particularly in the treatment of small-cell lung cancer and testicular cancer. This compound works by inhibiting the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division .

作用機序

Target of Action

cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The primary result of this compound’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, this compound effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, this compound has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Etoposide involves multiple steps, starting from podophyllotoxinThe reaction conditions typically involve the use of strong acids or bases and organic solvents .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that are optimized for large-scale production. The process involves the extraction of podophyllotoxin, followed by chemical modifications to introduce the necessary functional groups. The final product is purified using techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .

科学的研究の応用

Combination Therapy with Cisplatin

  • Efficacy in Limited Disease : A randomized phase II study demonstrated that the combination of etoposide and cisplatin (EP regimen) with concurrent thoracic radiotherapy resulted in an overall response rate of 88% and a complete response rate of 41% among patients with limited disease SCLC. The median survival time was reported to be 23 months, indicating significant therapeutic benefits .
  • Comparison with Other Regimens : Research comparing EP with cyclophosphamide, epirubicin, and vincristine (CEV) revealed that EP was superior in terms of survival rates for patients with limited disease. The two-year survival rate for the EP group was significantly higher at 25% compared to 8% for the CEV group .
  • Toxicity Profile : While the EP regimen is effective, it is associated with notable toxicities such as neutropenia and gastrointestinal complications. Studies have indicated that these adverse effects can impact treatment adherence and overall patient quality of life .

Testicular Cancer

Etoposide is also utilized in combination with bleomycin and cisplatin for treating testicular germ-cell tumors. This regimen has achieved durable complete responses in approximately 80% of patients, showcasing its effectiveness across different cancer types .

Mechanism of Action Insights

The mechanism by which cis-Etoposide operates involves the inhibition of DNA topoisomerase II, which prevents DNA re-ligation after strand breaks occur. This action is critical for its anticancer activity, making it a valuable component in various chemotherapy regimens .

Case Studies

  • Case Study 1 : In a retrospective analysis involving 112 patients treated with either etoposide plus lobaplatin or etoposide plus cisplatin, those receiving the EP regimen demonstrated better short-term efficacy outcomes, supporting its continued use as a first-line treatment for extensive-stage SCLC .
  • Case Study 2 : A phase III trial assessing the combination of cisplatin and etoposide with concurrent chest radiotherapy showed promising results, reinforcing the importance of this combination therapy in enhancing survival rates among patients with advanced non-small cell lung cancer .

類似化合物との比較

Uniqueness: cis-Etoposide is unique in its ability to specifically target DNA topoisomerase II, making it highly effective in treating cancers that are resistant to other forms of chemotherapy. Its mechanism of action and metabolic profile distinguish it from other chemotherapeutic agents .

生物活性

Introduction

Cis-Etoposide, a derivative of the well-known chemotherapeutic agent etoposide, is primarily utilized in oncology for its antitumor properties. Etoposide itself is a topoisomerase II inhibitor that induces DNA damage, leading to apoptosis in cancer cells. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, this compound prevents the normal re-ligation of DNA strands, resulting in double-strand breaks and subsequent cell death. This mechanism is particularly effective against various malignancies, including small cell lung cancer (SCLC), testicular cancer, and lymphomas.

Key Mechanistic Features

  • Topoisomerase II Inhibition : Prevents DNA strand re-ligation.
  • Induction of Apoptosis : Triggers programmed cell death through DNA damage.
  • Cell Cycle Arrest : Causes G2/M phase arrest, halting cellular proliferation.

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical settings, often in combination with other chemotherapeutic agents such as cisplatin. Below are notable findings from recent studies.

Table 1: Clinical Efficacy of this compound Combinations

Study ReferenceCombination TreatmentCancer TypeObjective Response Rate (%)Median Overall Survival (months)
AT-101 + Cisplatin + EtoposideExtensive-stage SCLC6012.5
Oral Etoposide + CisplatinRecurrent Cervical Cancer16.79.7
Etoposide + CisplatinNeuroendocrine Carcinoma6110.9
Etoposide + Doxorubicin + CisplatinSmall-cell Prostate Carcinoma6110.5

Case Studies

  • Etoposide in Extensive-stage SCLC :
    A phase I study combining AT-101 with cisplatin and etoposide demonstrated promising efficacy with manageable toxicity profiles, highlighting its potential as a treatment option for advanced SCLC patients .
  • Combination Therapy for Recurrent Cervical Cancer :
    A study involving oral etoposide combined with intravenous cisplatin showed a response rate of 16.7% in heavily pre-treated patients, indicating its viability as a treatment option .
  • Neuroendocrine Carcinoma :
    A randomized trial comparing etoposide plus cisplatin to irinotecan plus cisplatin found that both regimens had similar efficacy; however, the etoposide regimen showed slightly better overall survival .

Toxicity Profile

The use of this compound is associated with several adverse effects, primarily related to myelosuppression and gastrointestinal disturbances:

Table 2: Common Toxicities Associated with this compound

Toxicity TypeIncidence (%)
Neutropenia63.3
Anemia50.0
Nausea/Vomiting6.7
Febrile NeutropeniaVaries

These toxicities necessitate careful monitoring and supportive care during treatment.

特性

IUPAC Name

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPUSNTGOMMGY-KOUFYDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

  • Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].
  • Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].
  • Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。